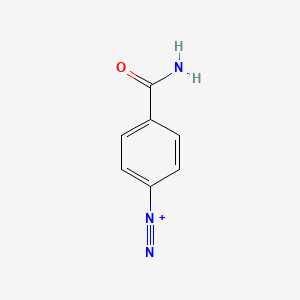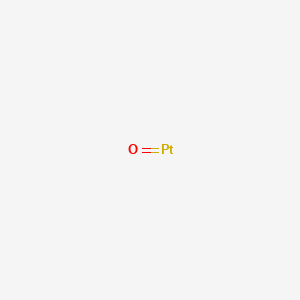
氧化铂
描述
Platinum Oxide, also known as Platinum (IV) oxide or Platina oxide, is a chemical compound with fascinating properties and a wide range of applications . Its chemical formula is PtO2, indicating that it contains two oxygen atoms for every platinum atom .
Synthesis Analysis
The most common method of producing Platinum Oxide is by heating platinum in an environment rich in oxygen. This reaction is usually carried out at high temperatures. The resultant product is then allowed to cool before it is collected . The reaction can be summarized as follows:2 Pt (s) + O2 (g) → 2 PtO2 (s) Molecular Structure Analysis
The molecular weight of Platinum Oxide is 227.08 grams per mole . The structure of Platinum Oxide is typically a brownish-black or dark brown powder, although it can sometimes also present as a dark brown crystal structure .Chemical Reactions Analysis
Platinum Oxide plays a crucial role in various industrial applications. It’s commonly used as a catalyst in several chemical reactions because of the high oxidation state of the platinum . It is also used as a starting material in the preparation of other platinum compounds .Physical And Chemical Properties Analysis
Platinum Oxide is insoluble in water and dilute acids but soluble in hot aqua regia, a potent mixture of nitric acid and hydrochloric acid, which is one of the few reagents capable of dissolving noble metals such as platinum . It exhibits a melting point of 450°C, beyond which it starts to decompose . Its exact boiling point is not well-established, primarily because of its propensity to decompose upon heating before it can boil .科学研究应用
微生物燃料电池:氧化铂与微生物燃料电池 (MFC) 相关,在其中它用作催化剂。重点是开发无铂族金属催化剂,以增强 MFC 中的氧还原反应,因为铂基电极成本高且耐久性低 (Costa de Oliveira 等人,2020 年).
质子交换膜燃料电池:在质子交换膜燃料电池 (PEMFC) 中,氧化铂作为催化剂发挥着至关重要的作用。研究的重点是通过设计新的导电膜和纳米粒子来减少在 PEMFC 中使用铂族金属,以增强催化活性 (Tellez-Cruz 等人,2021 年).
铂的回收/再利用:研究重点是水冶法从废催化剂中回收铂。这包括在氧化剂存在下用酸性和碱性溶液浸出铂的过程 (Jha 等人,2013 年).
催化和电化学:氧化铂用于 PEMFC 的薄膜催化剂。由于其分散的铂物种,它提供低负载和高效率,影响其在催化应用中的活性和稳定性 (Fiala 等人,2015 年).
生物医学应用:铂作为一种贵金属,在诊断、传感和治疗中具有生物医学应用。由于其独特的官能属性,其纳米结构被修改用于各种生物医学应用 (Azharuddin 等人,2019 年).
密度泛函理论研究:PtO 和 PtO2 等氧化铂在催化、电化学和纳米电子学中得到应用。研究包括对其电子结构和热力学稳定性的理论研究 (Seriani 等人,2007 年).
催化和电催化应用:铂纳米晶体的形状对其催化和电催化性能至关重要。该领域的研究所关注于合成具有特定形状的铂纳米晶体,以增强反应中的性能 (Chen 等人,2009 年).
了解铂溶解:铂在酸性介质中的溶解是重要的研究领域,特别是在燃料电池和能量转换装置的背景下。研究旨在了解各种操作参数对铂溶解的影响 (Topalov 等人,2014 年).
催化剂-载体相互作用:研究还探讨了铂和二氧化铈之间的电子相互作用,这会显着影响催化活性 (Campbell,2012 年).
电化学环境中的铂表面能:研究水和电化学环境中的铂表面能对于理解铂纳米粒子和表面在这些环境中的行为至关重要 (McCrum 等人,2017 年).
氢硅烷化催化剂:氧化铂用作氢硅烷化反应的催化剂,对功能化和胺化烯烃特别有效 (Sabourault 等人,2002 年).
Pt(111) 的表面氧化:对 Pt(111) 表面氧化的研究提供了对铂表面结构和氧化程度的见解,影响其催化性能 (Fantauzzi 等人,2015 年).
纳米铂的氧化:对纳米级铂颗粒氧化的研究对于催化氧化反应(例如 VOC 燃焼和机动车尾气减排)具有重要意义 (Wang & Yeh,1998 年).
作用机制
安全和危害
While Platinum Oxide plays a crucial role in various industrial applications, it’s important to handle it with caution. It is classified as an irritant, and exposure can lead to eye and skin irritation . Therefore, it should be handled with appropriate protective equipment, including gloves and eye protection .
未来方向
In the realm of nanotechnology, nanoparticles of Platinum Oxide are being explored for use in cancer therapy and other biomedical applications due to their unique interactions with biological systems . Additionally, there is ongoing research on the use of platinum oxide in fuel cells, where it serves as a catalyst in the chemical reactions that generate electricity .
属性
IUPAC Name |
oxoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZUERVLWJKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065188 | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum oxide | |
CAS RN |
11129-89-8, 12035-82-4 | |
| Record name | Platinum oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11129-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1198524.png)
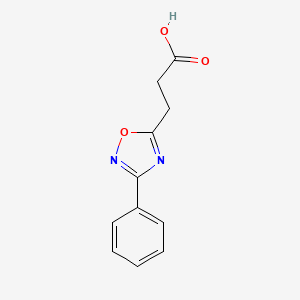
![2-[Bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B1198527.png)
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
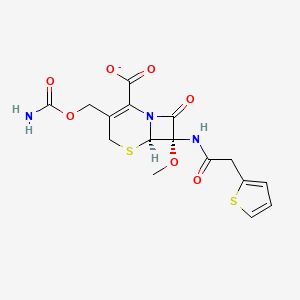
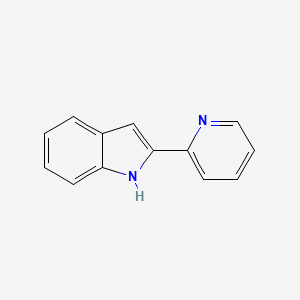
![2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1198534.png)
![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)

